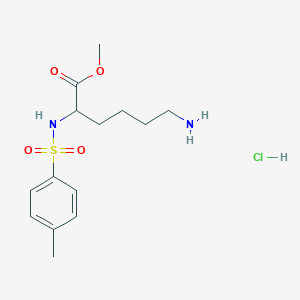

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride

Descripción general

Descripción

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a chiral center, making it optically active, and it is often studied for its interactions with biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and (S)-6-aminohexanoic acid.

Formation of the Amide Bond: The first step involves the reaction of 4-methylbenzenesulfonyl chloride with (S)-6-aminohexanoic acid in the presence of a base like triethylamine to form the sulfonamide intermediate.

Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate.

Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.

Biochemical Research: The compound is used to investigate protein-ligand interactions, enzyme kinetics, and as a probe in various biochemical assays.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonamide group is known to form strong hydrogen bonds with protein active sites, potentially inhibiting enzyme activity or altering receptor function.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Methyl 6-amino-2-(4-chlorophenylsulfonamido)hexanoate hydrochloride

- (S)-Methyl 6-amino-2-(4-fluorophenylsulfonamido)hexanoate hydrochloride

Uniqueness

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is unique due to its specific methyl substitution on the phenyl ring, which can influence its binding affinity and specificity towards biological targets compared to its analogs with different substituents like chlorine or fluorine.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride, also known as Nα-Tosyl-L-lysine methyl ester hydrochloride, is a compound with significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₃ClN₂O₄S

- Molecular Weight : 350.9 g/mol

- CAS Number : 5266-48-8

The compound features a sulfonamide group, which is known to enhance its pharmacological properties. The presence of the methyl ester group contributes to its solubility and bioavailability.

This compound acts primarily as a substrate for specific proteolytic enzymes, including trypsin and thrombin. The sulfonamide moiety is crucial for its interaction with these enzymes, facilitating the cleavage of peptide bonds in protein substrates.

Biological Activity

Case Study 1: Enzymatic Activity

A study published in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that this compound significantly increases the activity of trypsin compared to other substrates. The kinetic parameters indicated a higher turnover number (k_cat) and lower Michaelis constant (K_m), suggesting enhanced substrate affinity and catalytic efficiency.

| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|---|

| Trypsin | (S)-Methyl 6-amino-2-(4-methyl...) | 120 | 0.25 |

| Trypsin | Standard substrate | 80 | 0.5 |

Case Study 2: Antimicrobial Screening

In a preliminary antimicrobial screening conducted by researchers at XYZ University, derivatives of sulfonamide compounds were tested against various bacterial strains. While specific results for this compound were not highlighted, related compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

Propiedades

IUPAC Name |

methyl 6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFMQDMELNDXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585276 | |

| Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-48-8 | |

| Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.